Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate
Overview
Description
Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate is an aromatic ester compound with the molecular formula C16H13BrO5 It is known for its unique structure, which includes a bromobenzoyl group and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate typically involves the esterification of 4-(3-bromobenzoyl)oxy-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the methoxy group.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzoate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar in structure but lacks the bromobenzoyl group.
Methyl 4-bromo-3-methylbenzoate: Similar in structure but has a methyl group instead of a methoxy group.
Uniqueness
Methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate is unique due to the presence of both the bromobenzoyl and methoxybenzoate groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 4-(3-bromobenzoyl)oxy-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5/c1-20-14-9-11(15(18)21-2)6-7-13(14)22-16(19)10-4-3-5-12(17)8-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWCFDNAWLPIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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